3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione
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Overview
Description
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with a thione group at the 4-position and a methylamino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with methylamine and carbon disulfide, followed by cyclization to form the desired quinazoline thione structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but lacking the thione and methylamino groups.
4(3H)-Quinazolinone: A related compound with a carbonyl group instead of a thione group.
2-Phenylquinazoline: A compound with a phenyl group at the 2-position instead of the 1-position.
Uniqueness
3-(Methylamino)-1-phenyl-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of both the thione and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a diverse range of chemical modifications and applications that are not possible with simpler quinazoline derivatives.
Properties
CAS No. |
90070-73-8 |
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Molecular Formula |
C15H15N3S |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(methylamino)-1-phenyl-2H-quinazoline-4-thione |
InChI |
InChI=1S/C15H15N3S/c1-16-18-11-17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)15(18)19/h2-10,16H,11H2,1H3 |
InChI Key |
BNNBXYNGULNBLM-UHFFFAOYSA-N |
Canonical SMILES |
CNN1CN(C2=CC=CC=C2C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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